5-ethyl-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
描述
属性
IUPAC Name |
5-ethyl-7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-2-26-15-18(21-19(16-26)23(31)29(25-21)17-7-4-3-5-8-17)22(30)27-10-12-28(13-11-27)24(32)20-9-6-14-33-20/h3-9,14-16H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJQLCRGDHGDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Key Observations :
- Replacement of the furan-2-carbonyl group with a 2-fluorophenyl () increases molecular weight (445.5 vs.
- The imidazo[4,5-b]pyridine core in differs in aromaticity and hydrogen-bonding capacity, which may alter target selectivity .
Analogs with Varied Alkyl Chains or Aryl Groups
Key Observations :
- Substituting ethyl with 2-methoxyethyl () may enhance aqueous solubility due to the polar methoxy group .
- The thiazole hybrid in demonstrates significant antineoplastic activity, suggesting that pyrazolo-pyridine derivatives with extended aromatic systems (e.g., thiazole) exhibit enhanced cytotoxicity .
Pyrazolo-Pyrimidinone Derivatives with Piperazine Moieties
Key Observations :
- The pyrazolo[4,3-d]pyrimidin-7-one core in is associated with PDE inhibition, implying that the target compound’s piperazine-furan moiety could be tailored for similar enzymatic targets .
- Electron-withdrawing groups (e.g., trifluoromethyl , nitro ) in may influence electronic properties and binding affinity .
常见问题
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
The synthesis involves multi-step reactions, including cyclization to form the pyrazolo[4,3-c]pyridinone core and subsequent piperazine coupling. Key steps include:
- Core formation : Reacting substituted hydrazines with carbonyl precursors under acidic conditions (e.g., HCl/EtOH) to generate the pyrazolo-pyridinone scaffold .
- Piperazine coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the furan-2-carbonyl-piperazine moiety. Microwave-assisted synthesis can reduce reaction times by 30–50% while maintaining yields >75% .
- Purification : Column chromatography (e.g., silica gel, hexane/EtOAC gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. How can structural characterization be rigorously validated for this compound?
A combination of spectroscopic and chromatographic methods is critical:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at N5, phenyl at C2) .
- HPLC-MS : Purity assessment and molecular weight verification (e.g., ESI-MS m/z calculated vs. observed) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different cell lines or assays?
Discrepancies in cytotoxicity (e.g., IC50 ranging from 1–10 µM) may arise from assay conditions or cellular uptake variations. Mitigation strategies include:
- Standardized protocols : Use uniform cell lines (e.g., HeLa, DU145) and incubation times (48–72 hrs) .
- Mechanistic studies : Compare target engagement (e.g., kinase inhibition profiling) to isolate structure-activity relationships (SAR) .
- Solubility optimization : Adjust DMSO concentrations (<0.1% v/v) to avoid false negatives due to precipitation .
Q. How do structural modifications (e.g., substituents on piperazine or furan) influence bioactivity?
SAR studies highlight critical functional groups:
Q. What experimental designs are recommended for probing its anti-inflammatory mechanisms?
- In vitro models : LPS-stimulated macrophages to measure TNF-α/IL-6 suppression (dose-response: 0.1–10 µM) .
- Pathway analysis : Western blotting for NF-κB/p65 nuclear translocation and IκBα degradation .
- Selectivity screening : Compare activity against COX-1/2 and LOX enzymes to rule off-target effects .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
